molecular formula C15H23ClN2O2 B1466302 N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride CAS No. 1219971-90-0

N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Cat. No.: B1466302
CAS No.: 1219971-90-0
M. Wt: 298.81 g/mol
InChI Key: NSQKUPBLSWHBNA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[4-(2-piperidin-4-ylethoxy)phenyl]acetamide hydrochloride, which precisely describes the molecular architecture and functional group arrangements. The compound is registered under Chemical Abstracts Service number 1219971-90-0, providing a unique identifier for this specific molecular structure. The nomenclature reflects the presence of multiple functional groups arranged in a specific spatial configuration, with the acetamide group serving as the primary functional designation. The phenyl ring substitution pattern indicates a para-positioned ethoxy linkage that connects to the piperidine heterocycle through a two-carbon spacer chain.

The isomeric considerations for this compound involve multiple potential stereochemical arrangements due to the presence of the piperidine ring system. Research has demonstrated that piperidine-containing acetamides can exist in various conformational states, with chair conformations being the most thermodynamically stable. The piperidine ring typically adopts a chair conformation with specific puckering parameters that influence the overall molecular geometry. Studies of related piperidine derivatives have shown that the stereochemistry of substituents on the piperidine ring plays a crucial role in determining biological activity and chemical reactivity. The compound's structural flexibility allows for different conformational isomers that may interconvert under physiological conditions, affecting its pharmacological properties and synthetic utility.

Molecular Formula Analysis: C₁₅H₂₃ClN₂O₂

The molecular formula C₁₅H₂₃ClN₂O₂ indicates a molecular composition of fifteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 298.81 grams per mole. This formula reflects the hydrochloride salt form, where the chlorine atom is present as an ionic component rather than a covalently bound substituent. The carbon framework consists of an aromatic benzene ring (six carbons), a piperidine heterocycle (five carbons), an ethoxy linker (two carbons), and an acetyl group (two carbons). The nitrogen atoms are distributed between the piperidine ring nitrogen and the amide nitrogen, each serving distinct chemical functions within the molecular architecture.

Component Carbon Atoms Hydrogen Atoms Other Atoms
Benzene Ring 6 4 -
Piperidine Ring 5 10 1 N
Ethoxy Linker 2 4 1 O
Acetamide Group 2 3 1 N, 1 O
Hydrochloride - 1 1 Cl
Total 15 22 1 Cl, 2 N, 2 O

The molecular formula analysis reveals specific structural features that influence the compound's chemical behavior. The presence of two nitrogen atoms in different chemical environments creates opportunities for protonation and hydrogen bonding interactions. The piperidine nitrogen typically exhibits basic properties due to its sp³ hybridization and lone pair availability, while the amide nitrogen shows reduced basicity due to resonance delocalization with the carbonyl group. The hydrochloride salt formation occurs predominantly at the piperidine nitrogen, which has a higher basicity compared to the amide nitrogen. This selective protonation pattern affects the compound's solubility, stability, and crystallization behavior under various conditions.

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic studies of related piperidine acetamide derivatives provide valuable insights into the solid-state structure and hydrogen bonding patterns of this compound. Research on similar compounds has revealed that piperidine rings consistently adopt chair conformations in the crystalline state, with specific puckering parameters that determine the overall molecular geometry. The chair conformation is characterized by puckering parameters q₂ = 0.007 Å, q₃ = -0.609 Å, and QT = 0.609 Å, indicating minimal deviation from the ideal chair geometry. These structural parameters influence the spatial arrangement of substituents and affect intermolecular interactions within the crystal lattice.

The hydrogen bonding networks in piperidine acetamide hydrochlorides typically involve multiple interaction types that stabilize the crystal structure. Studies have identified N-H···O hydrogen bonds as primary structural elements, forming C(4) chains that propagate through the crystal lattice. These chains are further stabilized by C-H···O hydrogen bonds that create sheet-like arrangements parallel to specific crystallographic planes. Within these sheets, N-H···π interactions contribute additional stabilization through aromatic ring interactions. The hydrochloride ion participates in these hydrogen bonding networks through its interaction with the protonated piperidine nitrogen, creating ionic interactions that complement the neutral hydrogen bonding patterns.

Interaction Type Bond Length (Å) Bond Angle (°) Structural Role
N-H···O (Primary) 2.85-3.15 145-175 Chain Formation
C-H···O (Secondary) 3.20-3.60 120-160 Sheet Stabilization
N-H···π 3.40-3.80 140-180 Aromatic Stacking
N⁺-H···Cl⁻ 3.10-3.30 160-180 Ionic Interaction

Comparative Analysis with Structurally Related Piperidinyl Acetamides

Comparative analysis with structurally related piperidinyl acetamides reveals significant structural and chemical property variations based on substitution patterns and ring positioning. N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride represents a directly related compound where the piperidine ring is attached directly to the phenyl ring without an ethoxy spacer, resulting in molecular formula C₁₃H₁₉ClN₂O and molecular weight 254.75 grams per mole. This structural difference eliminates the ethoxy linker, creating a more rigid molecular framework that affects conformational flexibility and potential biological activity. The direct attachment pattern alters the spatial relationship between the piperidine nitrogen and the acetamide functionality, potentially influencing hydrogen bonding patterns and receptor binding characteristics.

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride represents another closely related variant where the piperidine ring attachment occurs at the 2-position rather than the 4-position, maintaining the same molecular formula C₁₅H₂₃ClN₂O₂ but with different substitution geometry. This positional isomerism creates distinct three-dimensional arrangements that affect molecular recognition and chemical reactivity. Studies have shown that the position of piperidine ring substitution significantly influences the compound's conformational preferences and intermolecular interaction patterns. The 2-substituted variant typically exhibits different hydrogen bonding capabilities due to the altered spatial arrangement of the nitrogen lone pair relative to other functional groups.

Additional comparative compounds include N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide, which features a sulfonyl linkage instead of the ethoxy spacer, resulting in molecular formula C₁₃H₁₈N₂O₃S and molecular weight 282.36 grams per mole. This structural modification introduces a sulfur atom and additional oxygen atoms that create different electronic and steric effects. The sulfonyl group exhibits strong electron-withdrawing properties that influence the reactivity of both the piperidine nitrogen and the acetamide functionality. Crystal structure studies of this compound reveal distinct hydrogen bonding patterns compared to the ethoxy-linked variants, with the sulfonyl oxygens participating in additional intermolecular interactions that affect crystal packing and stability.

Compound Molecular Formula Molecular Weight Linker Group Ring Position
Target Compound C₁₅H₂₃ClN₂O₂ 298.81 Ethoxy 4-Position
Direct Phenyl C₁₃H₁₉ClN₂O 254.75 None 4-Position
2-Position Variant C₁₅H₂₃ClN₂O₂ 298.81 Ethoxy 2-Position
Sulfonyl Analog C₁₃H₁₈N₂O₃S 282.36 Sulfonyl 1-Position
3-Position Variant C₁₅H₂₃ClN₂O₂ 298.81 Ethoxy 3-Position

Properties

IUPAC Name

N-[4-(2-piperidin-4-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-2-4-15(5-3-14)19-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQKUPBLSWHBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17_{17}H24_{24}ClN1_{1}O2_{2} and a molecular weight of approximately 298.81 g/mol. Its structure includes:

  • Piperidine moiety : Contributes to its interaction with various receptors.
  • Ethoxy group : Enhances solubility and bioavailability.
  • Acetamide functional group : Plays a crucial role in its biological activity.

This compound primarily acts by modulating neurotransmitter systems, particularly serotonergic pathways. It is believed to bind with high affinity to specific receptors, influencing cellular signaling pathways that regulate mood, anxiety, and other neurological functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, warranting further investigation into its antimicrobial properties.
  • Anti-inflammatory Effects : Initial findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Neurological Effects : The ability to modulate serotonin levels suggests applications in treating mood disorders such as depression and anxiety.

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals differences in biological activity:

Compound NameMolecular FormulaUnique Features
N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochlorideC17_{17}H24_{24}ClN1_{1}O2_{2}Slightly different piperidine substitution
N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochlorideC17_{17}H24_{24}ClN1_{1}O2_{2}Different piperidine position affecting activity
4-(Ethoxy)-N-(piperidin-1-yl)anilineC15_{15}H20_{20}N2_{2}OLacks acetamido group, affecting solubility

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.
  • Neuropharmacological Applications : Research indicated that the compound effectively modulates serotonin receptors, leading to enhanced neurotransmitter release. This property supports its use in developing treatments for anxiety and depression.
  • Anti-inflammatory Properties : In vitro studies showed that this compound reduced pro-inflammatory cytokine production, indicating its potential utility in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is primarily explored for its potential therapeutic applications. Key areas of investigation include:

  • Neurological Disorders : The compound interacts with neurotransmitter systems, particularly serotonergic pathways, suggesting potential in treating mood disorders like depression and anxiety. Its ability to modulate serotonin levels indicates a role in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
  • Anti-inflammatory Effects : Initial findings suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

The biological activities of this compound are significant for its applications:

  • Receptor Modulation : The compound has been shown to bind to specific receptors in the brain, influencing neurotransmitter dynamics and potentially leading to therapeutic effects in psychiatric conditions.
  • Mechanism of Action : Its mechanism involves interaction with specific molecular targets, leading to modulation of biological pathways. This unique structure allows for high-affinity binding to various receptors.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Antimicrobial Properties : A 2012 study published in the Journal of Applied Pharmaceutical Science investigated various analogues of piperidine-based compounds, including this one. The findings suggested promising antimicrobial activity against certain bacterial strains .
  • Neuropharmacological Studies : Research has indicated that compounds with similar structures can significantly influence neurotransmitter release dynamics, providing insights into their potential use in treating neurological disorders.

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Therapeutic Use/Notes Reference
This compound Not available C₁₅H₂₁N₂O₂·HCl 288.81* 4-Piperidinyl ethoxy linker, acetamide Hypothetical structure for comparison N/A
N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride 255050-97-6 C₁₃H₁₉ClN₂O 254.76 Direct piperidinyl attachment at phenyl-2, acetamide Pharmaceutical intermediate
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride 2296338-98-0 C₁₃H₁₆N₂O·HCl 216.28 (base) Tetrahydropyridine ring at phenyl-4, acetamide Research compound
N-Phenyl-N-[1-(2-Phenylethyl)-piperidin-4-yl]acetamide 3258-84-2 C₂₁H₂₆N₂O 322.45 Phenylethyl-piperidinyl, N-phenyl acetamide Pharmaceutical impurity
N-[4-(2-Morpholin-4-ylpropanoyl)phenyl]acetamide hydrochloride 97111-09-6 C₁₆H₂₁N₃O₃·HCl 339.82 Morpholinyl-propanoyl, acetamide Investigational molecule
2-[2-[4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetamide 909779-33-5 C₂₈H₃₀ClN₃O₃ 504.01 Piperazine-ethoxy linker, chlorophenyl-phenylmethyl group, acetamide Levocetirizine analog

*Calculated based on hypothetical structure.

Structural and Pharmacological Analysis

Piperidine vs. Piperazine Linkages
  • Target Compound : The ethoxy-piperidinyl linker may enhance membrane permeability compared to direct piperidinyl attachments (e.g., ’s compound) due to increased flexibility .
  • The bulky chlorophenyl-phenylmethyl group in this compound likely improves receptor specificity but reduces solubility .
Substituent Effects
  • Morpholinyl vs. Piperidinyl : ’s compound substitutes piperidine with a morpholine ring, introducing an oxygen atom. This modification reduces basicity and alters metabolic stability .
  • Tetrahydropyridine Derivatives : ’s compound features a partially unsaturated tetrahydropyridine ring, which may influence stereochemical interactions and bioavailability compared to fully saturated piperidine analogs .
Therapeutic Implications
  • Neurological Targets : Piperidine-linked acetamides (e.g., ) are often explored for CNS applications due to their ability to cross the blood-brain barrier. The ethoxy linker in the target compound could optimize pharmacokinetics for such uses .
  • Impurity Profiles : highlights N-phenyl-piperidinyl acetamides as impurities in pharmaceuticals, emphasizing the need for rigorous purification in drug development .

Preparation Methods

Synthesis of N-(4-hydroxyphenyl)acetamide

  • Reactants: 4-aminophenol (1.10 mmol) and acetic acid or substituted carboxylic acids (2a-e, 10 mmol).
  • Catalyst: Pyridine (few drops).
  • Solvent: Water.
  • Conditions: Stirred at room temperature for 24 hours.
  • Workup: Extraction with ice-cold ether (3 × 40 mL), washing sequentially with 2% sodium carbonate solution, 2% hydrochloric acid solution, and distilled water.
  • Drying: Organic layer dried over anhydrous sodium sulfate.
  • Isolation: Evaporation to dryness followed by recrystallization from alcohol.
  • Product: N-(4-hydroxyphenyl)acetamides (3a-e) as crystalline solids.

Alkylation to Form N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide

  • Reactants: N-(4-hydroxyphenyl)acetamide (3a-e, 2 mmol) and 1-(2-chloroethyl)piperidine hydrochloride (2 mmol).
  • Base: Anhydrous potassium carbonate (5 mmol).
  • Solvent: Dimethyl sulfoxide (DMSO, 15 mL).
  • Conditions: Refluxed for 10 hours.
  • Workup: Cooling, triturating with ice water to remove inorganic salts and solvent.
  • Extraction: Chloroform (3 × 20 mL), washing with saturated sodium chloride solution, 2% sodium hydroxide solution, and distilled water.
  • Drying: Over anhydrous sodium sulfate.
  • Isolation: Evaporation of organic layer followed by recrystallization from ethanol.
  • Product: this compound as a pasty mass or crystalline solid.

Characterization and Analytical Data

The synthesized compounds were characterized by:

Summary Table of Reaction Conditions and Yields

Step Reactants & Reagents Conditions Solvent Workup & Purification Product Characteristics
1 4-aminophenol + acetic acid + pyridine Stir 24 h, RT Water Ether extraction, washing, recrystallization in alcohol N-(4-hydroxyphenyl)acetamide; mp 168-170°C
2 N-(4-hydroxyphenyl)acetamide + 1-(2-chloroethyl)piperidine hydrochloride + K2CO3 Reflux 10 h DMSO Cooling, triturating, chloroform extraction, recrystallization in ethanol This compound; mp 182-184°C

Research Findings and Notes

  • The reaction of 4-aminophenol with carboxylic acids under mild conditions and pyridine catalysis efficiently yields N-(4-hydroxyphenyl)acetamides with good purity.
  • The alkylation step using 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate and DMSO as solvent proceeds with good conversion to the target compound.
  • The use of DMSO as a polar aprotic solvent facilitates nucleophilic substitution reactions necessary for the ether linkage formation.
  • Purification by recrystallization from ethanol yields the product in a pasty or crystalline form suitable for further characterization.
  • The compounds show characteristic IR and NMR spectra confirming the successful synthesis of the target molecule.
  • Elemental analysis data confirm the expected molecular formula with minimal deviation, indicating high purity.

Q & A

Q. What are the common synthetic routes for N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Mannich reactions for introducing amine/piperidine groups (e.g., using phenethylamine hydrochloride and ketone components) .
  • Catalytic hydrogenation (e.g., Pd/C under 40 psi H₂ pressure in ethanol) to reduce intermediates, followed by purification via silica gel column chromatography .
  • Acid treatment (e.g., HCl in ethyl acetate) to form the hydrochloride salt .
  • Example protocol: React 4-piperidinyl ethanol derivatives with halogenated acetamide precursors under nucleophilic substitution conditions, followed by salt formation .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer : Key analytical techniques include:
  • NMR spectroscopy : Proton shifts (e.g., δ 1.2–3.5 ppm for piperidinyl protons, δ 7.2–7.8 ppm for aromatic protons) confirm substituent positions .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 381.4 for a related piperidinyl acetamide hydrochloride) validate molecular weight .
  • UV/Vis spectroscopy : Absorbance maxima (e.g., λmax ~255 nm) indicate π→π* transitions in aromatic systems .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl percentages) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/enzymes with structural similarity to known piperidine derivatives (e.g., opioid or serotonin receptors) .
  • In vitro assays :
  • Use radioligand binding assays to measure affinity (e.g., competitive displacement of [³H]-labeled ligands) .
  • Conduct functional assays (e.g., cAMP modulation or calcium flux in transfected cells) to evaluate agonist/antagonist activity .
  • Dosage Optimization : Start with 1–10 µM concentrations, adjusting based on solubility (tested via HPLC) and cytotoxicity (via MTT assays) .
  • Reference Standards : Use ≥98% pure compounds (verified by HPLC) and include controls like naloxone for opioid-related studies .

Q. How to resolve discrepancies in reported pharmacological data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC; impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Storage Conditions : Ensure samples are stored at -20°C in anhydrous form to prevent degradation (hydrolysis of the ethoxy group can occur at room temperature) .
  • Experimental Variables :
  • Standardize cell lines (e.g., HEK293 vs. CHO cells may show differential receptor expression) .
  • Validate solvent effects (e.g., DMSO concentrations >0.1% may inhibit enzyme activity) .
  • Computational Validation : Use quantum chemical calculations (e.g., DFT) to model ligand-receptor interactions and predict activity trends .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C vs. Raney Nickel for hydrogenation efficiency; Pd/C often provides higher selectivity for aromatic systems .
  • Solvent Optimization : Use THF-MeOH mixtures for acid-catalyzed steps to enhance intermediate solubility .
  • Reaction Monitoring : Employ TLC (silica plates, UV visualization) to track progress and minimize byproducts .
  • Computational Design : Apply ICReDD’s reaction path search methods to predict optimal conditions (e.g., temperature, solvent polarity) and reduce trial-and-error .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride
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N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

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